Cas no 1223245-25-7 (2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide)

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a specialized organic compound with unique structural features. It exhibits high purity and stability, making it suitable for various chemical applications. The presence of an amino group and an oxazolyl moiety confers notable biological activity, while the indenyl and prop-2-ynyl substituents enhance its versatility in organic synthesis. This compound is ideal for research in medicinal chemistry and drug discovery.
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide structure
1223245-25-7 structure
商品名:2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS番号:1223245-25-7
MF:C18H19N3O2
メガワット:309.362364053726
CID:5917243
PubChem ID:47038081

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 化学的及び物理的性質

名前と識別子

    • EN300-26622503
    • AKOS034509456
    • Z648513760
    • 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
    • 2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
    • 1223245-25-7
    • インチ: 1S/C18H19N3O2/c1-3-10-21(12-18(22)19-17-11-13(2)23-20-17)16-9-8-14-6-4-5-7-15(14)16/h1,4-7,11,16H,8-10,12H2,2H3,(H,19,20,22)
    • InChIKey: WGPFPCIBFMDZCI-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN(CC#C)C1C2C=CC=CC=2CC1)NC1C=C(C)ON=1

計算された属性

  • せいみつぶんしりょう: 309.147726857g/mol
  • どういたいしつりょう: 309.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 472
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 58.4Ų

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26622503-0.05g
1223245-25-7 90%
0.05g
$212.0 2023-09-12

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 関連文献

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No 1223245-25-7 and Product Name: 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

The compound with the CAS number 1223245-25-7 and the product name 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in modulating biological pathways, particularly those involved in inflammation and neurodegenerative diseases. The structural complexity of this molecule, featuring a fused indene ring system and an oxazole moiety, contributes to its unique pharmacological properties.

Recent research has highlighted the importance of heterocyclic compounds in drug discovery. The indene ring system, characterized by its aromatic stability and ability to engage in π-stacking interactions, has been widely explored in the development of bioactive molecules. In particular, the presence of a propargyl group (prop-2-yn-1-y) in the structure enhances the compound's ability to interact with biological targets through various mechanisms, including covalent binding and non-covalent interactions. This feature makes it a promising candidate for further investigation in medicinal chemistry.

The N-terminal amine group and the acetamide moiety further contribute to the compound's versatility. These functional groups are known to participate in hydrogen bonding interactions, which are crucial for binding affinity and selectivity. The oxazole ring, on the other hand, is a well-known pharmacophore that has been extensively studied for its role in modulating enzyme activity and receptor binding. The 5-methyl substituent on the oxazole ring may enhance metabolic stability while maintaining biological activity.

One of the most intriguing aspects of this compound is its potential application in treating neurodegenerative disorders. Studies have shown that indene derivatives can interact with amyloid-beta plaques, a hallmark of Alzheimer's disease, suggesting their potential as therapeutic agents. Additionally, the propargyl group has been implicated in inhibiting enzymes such as caspase-3, which is overexpressed in neurodegenerative conditions. The combination of these structural features makes this compound a compelling candidate for further exploration.

In vitro studies have demonstrated that 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-y)amino]-N-(5-methyl-1,2-oxazol-3-y)acetamide exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta by modulating signaling pathways involving NF-kB. This effect is particularly relevant given the role of inflammation in various chronic diseases, including rheumatoid arthritis and inflammatory bowel disease.

The compound's mechanism of action may also extend to its ability to interact with central nervous system receptors. Preliminary data suggest that it can modulate the activity of serotonin receptors (5-HT receptors), which are involved in mood regulation and cognitive function. Given the widespread use of serotonin receptor modulators in treating depression and anxiety disorders, this compound holds promise for therapeutic applications in mental health.

From a synthetic chemistry perspective, the preparation of 2-[(2,3-dihydro-1H-inden-1-y)l(propargylamino)-N-(5-methyl-l,2 oxazol-l yl)acetamide] involves multi-step organic synthesis strategies that showcase modern techniques in medicinal chemistry. The synthesis likely begins with the formation of the indene scaffold through cyclization reactions followed by functionalization with propargylamine and an oxazole derivative. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions may have been employed to construct key carbon-carbon bonds efficiently.

The presence of both propargyl and amine functionalities presents unique synthetic challenges but also opportunities for diversification. By leveraging these reactive sites, chemists can explore derivatization strategies that lead to novel analogs with enhanced pharmacological profiles. Such modifications are essential for optimizing drug candidates for clinical use.

Future research directions may include exploring structure-based drug design approaches to improve binding affinity and selectivity. Computational modeling techniques such as molecular docking can be used to predict how this compound interacts with biological targets at an atomic level. These insights can guide medicinal chemists in designing next-generation derivatives with improved therapeutic potential.

The growing interest in kinase inhibitors has also positioned this compound as a potential lead for further development. Kinases play critical roles in cell signaling pathways associated with cancer growth and progression; thus inhibiting their activity is a major focus area in oncology research. The unique structural features of 1223245 25 7 make it an attractive scaffold for designing kinase inhibitors with high specificity.

In conclusion,1223245 25 7 represents a fascinating example of how complex molecular structures can be leveraged to develop bioactive compounds with significant therapeutic potential. Its unique combination of structural features—such as indene rings,(propargylamino) groups,(5-methyl-l, 2 oxazol-l yl) moieties—and functional groups positions it as a promising candidate for further investigation across multiple disease areas including neurodegenerative disorders,inflammation,and cancer treatment modalities

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